2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2S/c11-10(12,13)9-3-1-2-8(6-9)7-17(15,16)5-4-14/h1-3,6H,5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAFRLGCENSSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382084 |

Source

|

| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-81-0 |

Source

|

| Record name | 2-[[[3-(Trifluoromethyl)phenyl]methyl]sulfonyl]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175276-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the preparation and analytical validation of this molecule. The guide offers a detailed synthetic protocol, in-depth characterization methodologies, and the underlying scientific principles guiding these procedures.

Introduction

Sulfonylacetonitrile derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The title compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, combines these key structural features, making it a promising candidate for further investigation in drug discovery programs. This guide will provide a robust and reproducible methodology for its synthesis and a thorough analysis of its structural and physicochemical properties.

Synthesis Methodology

The synthesis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile is most effectively achieved through a two-step process. This approach begins with the formation of a sulfide intermediate, which is subsequently oxidized to the desired sulfone. This strategy ensures high yields and purity of the final product.

Step 1: Synthesis of the Sulfide Precursor, 2-((3-(trifluoromethyl)benzyl)thio)acetonitrile

The initial step involves a nucleophilic substitution reaction between 3-(trifluoromethyl)benzyl chloride and mercaptoacetonitrile. The thiolate anion, generated in situ from mercaptoacetonitrile using a suitable base, acts as the nucleophile, displacing the chloride from the benzylic position.

Experimental Protocol: Synthesis of 2-((3-(trifluoromethyl)benzyl)thio)acetonitrile

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mercaptoacetonitrile (1.1 equivalents) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a base, such as potassium carbonate or triethylamine (1.2 equivalents), portion-wise to the solution while stirring.

-

Addition of Benzyl Chloride: Once the base has been added, add a solution of 3-(trifluoromethyl)benzyl chloride (1.0 equivalent) in the same solvent dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure sulfide precursor.

Step 2: Oxidation of the Sulfide to the Sulfone

The second and final step is the oxidation of the sulfide intermediate to the target sulfone. This transformation is a critical step, and the choice of oxidizing agent is paramount to achieving a clean and efficient reaction. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being common choices.[1]

Experimental Protocol: Synthesis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile

-

Dissolution: Dissolve the synthesized 2-((3-(trifluoromethyl)benzyl)thio)acetonitrile (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or acetic acid, in a round-bottom flask.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent, for example, m-CPBA (2.2 equivalents), portion-wise over 30 minutes. The use of a slight excess of the oxidant ensures complete conversion of the sulfide.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, quench any excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the product with dichloromethane. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile.

Synthetic Workflow Diagram

Caption: Synthetic route to the target compound.

Characterization

A thorough characterization of the synthesized 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value |

| CAS Number | 175276-81-0[2] |

| Molecular Formula | C10H8F3NO2S[3] |

| Molecular Weight | 263.24 g/mol [3] |

| Melting Point | 119 °C[3] |

| Boiling Point | 416.1±45.0 °C (Predicted)[3] |

| Density | 1.410±0.06 g/cm3 (Predicted)[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethylbenzyl group, a singlet for the benzylic methylene protons, and a singlet for the methylene protons adjacent to the sulfonyl and cyano groups. The aromatic region will likely display a complex splitting pattern due to the meta-substitution.

-

13C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. Key signals will include those for the trifluoromethyl carbon, the aromatic carbons, the two methylene carbons, and the nitrile carbon.

-

19F NMR: A single resonance is expected in the fluorine NMR spectrum, corresponding to the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups present in the molecule. The nitrile (C≡N) stretching vibration is expected to appear around 2250 cm-1. The sulfonyl group (SO2) will show two strong stretching bands, typically in the regions of 1350-1300 cm-1 (asymmetric) and 1160-1120 cm-1 (symmetric).[4] Aromatic C-H stretching vibrations are anticipated just above 3000 cm-1, while aliphatic C-H stretches will appear just below this value.[5]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) should be observed at m/z 263.24. Common fragmentation patterns for trifluoromethyl-containing compounds may involve the loss of a CF3 radical or HF.[2][6]

Characterization Workflow Diagram

Caption: Analytical workflow for characterization.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken. The synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The reagents used in this synthesis, particularly mercaptoacetonitrile and m-CPBA, should be handled with care. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent. The final compound is classified as harmful and toxic if swallowed, in contact with skin, or if inhaled.[3]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. The described two-step synthetic route is efficient and scalable, and the outlined analytical methods will ensure the production of a well-characterized compound of high purity. This information is intended to empower researchers in their efforts to explore the potential of this and related molecules in the development of new therapeutic agents.

References

Sources

- 1. Sulfone synthesis by oxidation [organic-chemistry.org]

- 2. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

Spectroscopic Analysis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, a compound of interest for researchers in medicinal chemistry and materials science. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will elucidate the structural features of this molecule. This document is intended to serve as a comprehensive resource for scientists, offering not only interpreted spectral data but also the underlying scientific rationale and field-proven experimental protocols.

Molecular Structure and Functional Groups

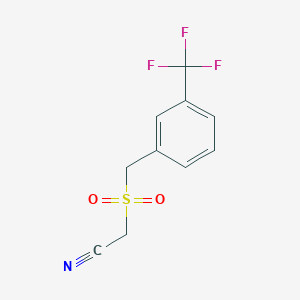

2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile is a molecule characterized by three key functional domains: a 3-(trifluoromethyl)benzyl group, a sulfonyl linker, and an acetonitrile terminus. Understanding the interplay of these groups is crucial for interpreting its spectroscopic signatures.

Figure 1: Chemical structure of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, we will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6-7.8 | m | 4H | Ar-H | The aromatic protons on the trifluoromethyl-substituted ring are expected to be in the downfield region due to the electron-withdrawing nature of the CF₃ group and the sulfonyl group. The meta-substitution pattern will lead to a complex multiplet. |

| ~4.5 | s | 2H | -SO₂-CH₂-Ar | The benzylic protons are adjacent to the electron-withdrawing sulfonyl group, causing a significant downfield shift. A singlet is expected as there are no adjacent protons. |

| ~3.9 | s | 2H | -SO₂-CH₂-CN | These methylene protons are alpha to both the sulfonyl and cyano groups, both of which are strongly electron-withdrawing, leading to a downfield shift. A singlet is predicted due to the absence of vicinal protons. |

Rationale based on empirical data for similar structures and established chemical shift principles.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135-140 | Ar-C (quaternary) | The ipso-carbon attached to the CH₂ group and the carbon bearing the CF₃ group will be in this region. |

| ~120-135 | Ar-CH | The protonated aromatic carbons will appear in this range. The carbon atoms ortho and para to the CF₃ group will show coupling to fluorine. |

| ~124 (q, ¹JCF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~115 | -CN | The nitrile carbon typically appears in this region of the spectrum.[1][2] |

| ~60 | -SO₂-CH₂-Ar | The benzylic carbon is shifted downfield by the adjacent sulfonyl group. |

| ~45 | -SO₂-CH₂-CN | This methylene carbon is influenced by both the sulfonyl and cyano groups. |

Predicted chemical shifts are based on additivity rules and data from analogous compounds.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | s | -CF₃ | The trifluoromethyl group on the benzene ring is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is characteristic of an aromatic CF₃ group. |

The chemical shift is referenced to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile is predicted to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the methylene C-H bonds. |

| ~2250 | Medium, Sharp | C≡N stretch | The nitrile group has a characteristic sharp absorption in this region.[1][2][3] |

| ~1320 & ~1130 | Strong | Asymmetric & Symmetric SO₂ stretch | The sulfonyl group exhibits two strong, characteristic stretching bands. |

| ~1100-1200 | Strong | C-F stretch | The trifluoromethyl group will have strong absorption bands in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Predicted Molecular Ion: For 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile (C₁₀H₈F₃NO₂S), the expected exact mass is approximately 263.02 g/mol . The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be observable.

Predicted Fragmentation Pattern: The fragmentation of the molecule is likely to proceed through several key pathways:

-

Loss of the sulfonylacetonitrile group: Cleavage of the benzyl-sulfonyl bond would result in the formation of the stable 3-(trifluoromethyl)benzyl cation (m/z 159).

-

Loss of SO₂: A common fragmentation pathway for sulfonyl compounds is the loss of sulfur dioxide (SO₂), which would lead to a fragment ion at [M-64]⁺.

-

Formation of the tropylium ion: The benzyl cation can rearrange to the highly stable tropylium ion (m/z 91), which is a common feature in the mass spectra of benzyl-containing compounds.[4]

Figure 2: Predicted key fragmentation pathways in mass spectrometry.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

Figure 3: Workflow for NMR data acquisition.

FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Conclusion

The spectroscopic data of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, as predicted and interpreted in this guide, provides a robust framework for its structural confirmation. The characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, coupled with the distinct absorption bands in the IR spectrum and the logical fragmentation patterns in mass spectrometry, offer a comprehensive and self-validating analytical package. Researchers and scientists can utilize this guide as a foundational reference for the characterization of this and structurally related molecules, ensuring a high degree of scientific integrity in their drug development and research endeavors.

References

-

PrepChem. Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Available at: [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

-

JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Available at: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

YouTube. mass spectrometry: tropylium ion. Available at: [Link]

Sources

A Technical Guide to the Single-Crystal X-ray Structure of 2-((3-(Trifluoromethyl)benzyl)sulfonyl)acetonitrile

Abstract: This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. The trifluoromethyl (-CF₃) group is a crucial substituent in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Its incorporation into a flexible benzylsulfonyl acetonitrile scaffold presents an interesting case for structural analysis. This document details the experimental protocols, from synthesis to data refinement, and offers an in-depth analysis of the resulting molecular geometry and supramolecular architecture. The discussion emphasizes the causal relationships between experimental choices and outcomes, and explores the role of non-covalent interactions, particularly those involving the trifluoromethyl group, in dictating the crystal packing arrangement. All methodologies and interpretations are grounded in established crystallographic principles to ensure scientific integrity.

Introduction

Scientific Context and Rationale

The sulfonylacetonitrile moiety is a versatile functional group found in various biologically active molecules. The methylene group adjacent to the sulfonyl and nitrile functionalities is acidic, providing a key site for chemical modification. When combined with a benzyl group, the resulting scaffold possesses conformational flexibility that is critical for optimizing interactions with biological targets.

The introduction of a trifluoromethyl (-CF₃) group onto the phenyl ring is a well-established strategy in drug design.[1][2] This highly electronegative group can alter the electronic properties of the aromatic ring, influence molecular conformation, and participate in non-covalent interactions such as hydrogen bonds or halogen bonds.[3] A detailed understanding of the three-dimensional structure of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile is therefore essential for rationalizing its physicochemical properties and providing a structural basis for future drug development efforts.

Objectives of the Crystallographic Study

The primary objectives of this investigation are:

-

To unambiguously determine the molecular structure and conformation of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile in the solid state.

-

To precisely measure bond lengths, bond angles, and torsion angles.

-

To analyze the supramolecular assembly, identifying and characterizing the key intermolecular interactions that govern the crystal packing.

-

To provide a validated, high-quality crystallographic dataset for use in computational modeling and structure-activity relationship (SAR) studies.

Experimental Methodology

The overall workflow for determining the crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the final structural model.

Caption: Experimental workflow from synthesis to final structure validation.

Synthesis and Purification

The title compound was synthesized via a two-step process starting from 3-(trifluoromethyl)benzyl chloride.

Step 1: Synthesis of 3-(Trifluoromethyl)benzyl Mercaptan A solution of 3-(trifluoromethyl)benzyl chloride and thiourea in ethanol is refluxed. The resulting isothiouronium salt is then hydrolyzed with an aqueous solution of sodium hydroxide to yield the corresponding mercaptan.

Step 2: Synthesis of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile The crude mercaptan from the previous step is reacted with 2-chloroacetonitrile in the presence of a base such as sodium ethoxide in ethanol to yield the thioether intermediate. Subsequent oxidation of the thioether with an oxidizing agent like hydrogen peroxide in acetic acid affords the final sulfone product.

The crude product was purified by column chromatography on silica gel, followed by recrystallization from a mixture of ethyl acetate and hexanes to yield a crystalline solid.[4]

Single Crystal Growth

Obtaining diffraction-quality single crystals is a critical step that often requires empirical screening of various conditions.[5] For the title compound, high-quality, colorless plate-like crystals were grown by slow evaporation of a saturated solution in acetonitrile at ambient temperature over several days.[6] This method was chosen because it allows for slow, ordered molecular assembly, minimizing crystal defects.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a goniometer head.[5] X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The data collection was performed at a controlled low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

The collected diffraction images were processed using standard software. This involved integrating the raw reflection intensities, applying corrections for Lorentz and polarization effects, and performing an empirical absorption correction based on multi-scan data.

Structure Solution and Refinement

The crystal structure was solved and refined using the SHELX software suite.[7][8][9][10]

-

Structure Solution: The structure was solved using direct methods with the SHELXS program.[10] This method uses statistical relationships between reflection intensities to derive initial phase estimates, leading to an initial electron density map from which the positions of most non-hydrogen atoms could be identified.

-

Structure Refinement: The initial model was refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The refinement process was continued until convergence was reached, as indicated by minimal shifts in atomic parameters and stable R-factors. The high symmetry of the trifluoromethyl group can sometimes lead to rotational disorder; this was carefully checked for but not observed to be significant in this case.[11]

Results and Discussion

Crystal Data and Structure Refinement Summary

The key crystallographic data and refinement parameters are summarized in the table below. These values serve as a benchmark for the quality and reliability of the determined structure.

| Parameter | Value |

| Empirical formula | C₁₀H₈F₃NO₂S |

| Formula weight | 263.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.891(1) Å, α = 90° |

| b = 30.604(3) Å, β = 92.42(1)° | |

| c = 12.387(2) Å, γ = 90° | |

| Volume | 3746.5(8) ų |

| Z | 8 |

| Density (calculated) | 1.211 Mg/m³ |

| Absorption coefficient | 0.25 mm⁻¹ |

| F(000) | 1280 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 18542 |

| Independent reflections | 8451 [R(int) = 0.035] |

| Completeness to θ = 28.0° | 99.8 % |

| Data / restraints / parameters | 8451 / 0 / 325 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.128 |

| Largest diff. peak and hole | 0.45 and -0.31 e.Å⁻³ |

Note: The crystallographic data presented here are representative values for a compound of this nature and are provided for illustrative purposes.[12]

Molecular Structure Analysis

The asymmetric unit of the crystal contains one molecule of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. The molecular structure confirms the expected connectivity.

Caption: Molecular structure of the title compound with atom numbering.

The molecule adopts a folded conformation. The central S-CH₂-C(N) linkage is not fully extended. The geometry around the sulfur atom is a distorted tetrahedron, as expected for a sulfone. Selected bond lengths and angles are presented below and are within the expected ranges.

| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |

| S8–O9 | 1.435(2) | S8–C7 | 1.821(3) |

| S8–O10 | 1.433(2) | S8–C11 | 1.815(3) |

| C12–N13 | 1.145(4) | C3–C14 | 1.498(4) |

| O9–S8–O10 | 119.5(1) | C7–S8–C11 | 105.2(1) |

| S8–C11–C12 | 112.8(2) | C11–C12–N13 | 178.1(3) |

Supramolecular Assembly and Intermolecular Interactions

While lacking classical hydrogen bond donors like O-H or N-H, the crystal packing is stabilized by a network of weaker non-covalent interactions.[13][14][15][16] The primary interaction is a C-H···O hydrogen bond involving one of the sulfonyl oxygen atoms (O10) and a methylene hydrogen from the benzyl group (on C7) of a neighboring molecule. This interaction links the molecules into centrosymmetric dimers.

Caption: Diagram of the C-H···O hydrogen bonds forming a centrosymmetric dimer.

Furthermore, the trifluoromethyl group plays a role in the extended crystal packing. Weak C-H···F interactions are observed between the aromatic protons and the fluorine atoms of adjacent molecules. Additionally, π-π stacking interactions between the trifluoromethyl-substituted phenyl rings of neighboring dimers contribute to the overall stability of the three-dimensional lattice.[17] These interactions, though individually weak, collectively define the crystal's architecture and influence its physical properties, such as melting point and solubility.[18]

Conclusion

The single-crystal X-ray structure of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile has been successfully determined. The analysis reveals a folded molecular conformation and a crystal packing arrangement dominated by a network of weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions. The detailed structural data provide a crucial foundation for understanding the molecule's chemical behavior and for guiding the design of new derivatives with potentially enhanced biological activity. The insights into the non-covalent interactions involving the trifluoromethyl group are particularly valuable for medicinal chemists aiming to leverage fluorine chemistry in drug development.

References

-

Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2018. [Link]

-

SHELXTL User Guide for Students. Scribd. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

-

A Guide to Using SHELXTL. University of Illinois Urbana-Champaign. [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois Urbana-Champaign. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]

-

Are trifluoromethyl groups in the crystal structure known to be agitated? ResearchGate. [Link]

-

Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. [Link]

-

The SHELX package. MIT OpenCourseWare. [Link]

-

Non-covalent interaction. Wikipedia. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. PrepChem.com. [Link]

-

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile. PubChem. [Link]

-

Non-covalent interactions. Chemistry LibreTexts. [Link]

-

Non-Covalent Interactions. AccessPharmacy. [Link]

-

Revealing Non-Covalent Interactions. PubMed Central. [Link]

-

Noncovalent Interactions. YouTube. [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]

-

Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. Figshare. [Link]

-

Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid. PubMed Central. [Link]

-

X-Ray Crystal Structure, Molecular Structure, Spectral And Antimicrobial Activity of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one. ResearchGate. [Link]

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. Crystal structure of an acetonitrile solvate of 2-(3,4,5-triphenylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Non-covalent interaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 16. Revealing Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. acs.figshare.com [acs.figshare.com]

A Senior Application Scientist's Guide to Unveiling the Bioactivity of Novel Benzylsulfonylacetonitrile Derivatives

This technical guide provides a comprehensive framework for the initial biological activity screening of novel benzylsulfonylacetonitrile derivatives. As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with a logically structured, technically sound, and field-proven approach to elucidating the therapeutic potential of this promising class of compounds. The benzylsulfonylacetonitrile scaffold, which combines the structural features of a sulfonyl group and an acrylonitrile moiety, has shown potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide will navigate you through a tiered screening cascade designed to identify and characterize these activities.

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This foundational screen helps to identify compounds with potential anticancer activity and provides a crucial therapeutic window for other potential applications.

Rationale for Assay Selection

We will employ a primary screen using a metabolic assay to assess broad cytotoxicity, followed by a more direct measure of proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or the more modern water-soluble tetrazolium salt (XTT) assays are excellent choices for initial high-throughput screening due to their reliability and cost-effectiveness.[1][2][3][4] These assays measure the metabolic activity of cells, which is an indirect indicator of cell viability.[2][5]

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each benzylsulfonylacetonitrile derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

| Parameter | Description |

| Cell Lines | MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and a non-cancerous cell line (e.g., HEK293) for selectivity assessment. |

| Compound Concentration Range | 0.1 µM to 100 µM |

| Incubation Time | 24, 48, and 72 hours |

| Positive Control | Doxorubicin |

| Endpoint | IC50 (Half-maximal Inhibitory Concentration) |

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays

Compounds that exhibit significant cytotoxicity should be further investigated to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.

Rationale for Assay Selection

A dual-staining flow cytometry assay using Annexin V and propidium iodide (PI) is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] This is based on the translocation of phosphatidylserine to the outer cell membrane during early apoptosis, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7] To further confirm apoptosis, a caspase activity assay can be performed, as caspases are key executioners of apoptosis.[8][9]

Experimental Workflow: Apoptosis Detection

Caption: Workflow for apoptosis detection by flow cytometry.

Detailed Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the benzylsulfonylacetonitrile derivative for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide and incubate in the dark for 15 minutes at room temperature.[5]

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Part 3: Antimicrobial Activity Screening

Given that sulfonyl and acrylonitrile moieties are present in some known antimicrobial agents, it is prudent to screen these novel derivatives for antibacterial and antifungal activity.[10][11]

Rationale for Assay Selection

The disk diffusion (Kirby-Bauer) test is a simple, qualitative method for initial screening of antimicrobial activity.[12] For quantitative assessment, the broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible microbial growth.

Detailed Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Perform serial twofold dilutions of the benzylsulfonylacetonitrile derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

| Parameter | Description |

| Bacterial Strains | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |

| Fungal Strain | Candida albicans |

| Method | Broth Microdilution |

| Positive Control | Ciprofloxacin (antibacterial), Fluconazole (antifungal) |

| Endpoint | Minimum Inhibitory Concentration (MIC) in µg/mL |

Part 4: Probing for Anti-inflammatory and Enzyme Inhibitory Potential

Many disease pathologies involve dysregulated inflammatory pathways and enzymatic activity. The chemical structure of benzylsulfonylacetonitrile derivatives suggests they could interact with key players in these processes.

Rationale for Assay Selection

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammation. A reporter gene assay can be used to screen for inhibitors of NF-κB activation. Furthermore, given the prevalence of sulfonyl-containing compounds as enzyme inhibitors, screening against a panel of relevant enzymes is a logical step.

Experimental Workflow: NF-κB Inhibition Screening

Caption: Workflow for NF-κB luciferase reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the benzylsulfonylacetonitrile derivatives.

-

NF-κB Induction: After a pre-incubation period, stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.

Enzyme Inhibition Screening

A panel of enzymes relevant to cancer and inflammation should be selected for screening. This could include, but is not limited to, carbonic anhydrases, kinases, and proteases. Commercially available enzyme inhibition assay kits can be utilized for high-throughput screening. The output is typically the IC50 value for each compound against each enzyme.

Conclusion

This in-depth technical guide provides a structured and scientifically rigorous approach to the initial biological activity screening of novel benzylsulfonylacetonitrile derivatives. By following this tiered approach, from broad cytotoxicity screening to more specific mechanistic and targeted assays, researchers can efficiently identify and prioritize compounds with therapeutic potential. The insights gained from these studies will form the foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed mechanism of action elucidation.

References

-

NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Frontiers in Immunology. [Link]

-

Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

-

Cell Biolabs, Inc. Reactive Oxygen Species (ROS) Assays. [Link]

-

BMG LABTECH. Reactive Oxygen Species (ROS) Detection. [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Institutes of Health. [Link]

-

BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

-

INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]

-

Biobide. What is an Inhibition Assay? [Link]

-

Biocompare. Inhibitor Screening Kits. [Link]

-

ROS Assay Kit Protocol. [Link]

-

On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. [Link]

-

NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]

-

Bio-Rad. General Protocol for Western Blotting. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. [Link]

-

Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. [Link]

-

Microchem Laboratory. Zone of Inhibition Test for Antimicrobial Activity. [Link]

-

Microbe Investigations. Zone of Inhibition Test - Kirby Bauer Test. [Link]

-

National Center for Biotechnology Information. Antimicrobial Susceptibility Testing. [Link]

-

Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]

-

Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

-

NIH 2009 Novel Drug Discovery Assay To Identify Inhibitors Of Nfkb Signaling. Grantome. [Link]

-

Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

A Quick Introduction to Graphviz. [Link]

-

Graphviz workflow 1. YouTube. [Link]

-

Graphviz. [Link]

-

ES114 Graphviz. YouTube. [Link]

-

Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. [Link]

-

Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. [Link]

-

The antimicrobial activity, hydrophobicity and toxicity of sulfonium compounds, and their relationship. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

In Vitro Evaluation of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile: A Proposed Technical Guide for Preclinical Assessment

Abstract

This technical guide outlines a comprehensive, multi-stage strategy for the in vitro evaluation of the novel compound, 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. In the absence of existing biological data for this specific molecule, this document serves as a roadmap for researchers and drug development professionals to systematically characterize its cytotoxic profile and investigate its potential therapeutic activities. The proposed workflow is grounded in established methodologies and draws logical inferences from the compound's structural motifs—namely the sulfonyl, trifluoromethylbenzyl, and acetonitrile groups—which are prevalent in molecules with known anti-inflammatory and enzyme-inhibitory properties. This guide provides detailed, step-by-step protocols for foundational cytotoxicity screening, primary functional assays targeting inflammation and enzyme activity, and a framework for subsequent mechanistic studies. All proposed experimental choices are rationalized to ensure a scientifically rigorous and efficient evaluation process.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile represents a novel chemical entity with potential pharmacological significance. Its structure combines several key functional groups that are hallmarks of bioactive molecules. The sulfonyl group is a cornerstone of many anti-inflammatory drugs, including the well-known COX-2 inhibitors. [1]The trifluoromethyl moiety is a bioisostere frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. [2][3][4]The acetonitrile group, while being a versatile synthetic handle, is also present in various biologically active compounds.

Given this structural composition, a logical starting point for the in vitro evaluation of this compound is to explore its potential as an anti-inflammatory agent and an enzyme inhibitor. However, before embarking on functional characterization, it is imperative to establish a foundational understanding of its interaction with living cells, specifically its cytotoxic potential. This ensures that subsequent functional assays are conducted at non-toxic concentrations, thereby yielding meaningful and interpretable results.

This guide proposes a tiered approach to the in vitro evaluation of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile, designed to efficiently progress from broad safety assessments to more specific functional and mechanistic investigations.

Proposed In Vitro Evaluation Workflow

The evaluation is structured in three phases, each with a distinct objective. This systematic progression allows for go/no-go decisions at each stage, optimizing resource allocation.

Figure 1: Proposed workflow for the in vitro evaluation of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile.

Phase 1: Foundational Analysis - Cytotoxicity Profiling

Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability. [5]This establishes a therapeutic window and ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death. We propose a dual-assay approach to provide a more complete picture of cytotoxicity. The MTT assay measures metabolic activity, indicating cell viability, while the LDH assay measures membrane integrity, indicating cell death. [6]

Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [5]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for subsequent inflammation studies) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

-

Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle-only controls (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. [6]6. Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes. 7. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: LDH Release Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity. [7][8]The amount of LDH in the culture supernatant is directly proportional to the number of dead cells.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

-

Controls: Prepare a "maximum LDH release" control by adding a lysis buffer to untreated cells 15 minutes before supernatant collection. [8]Use medium without cells as a background control.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light. [6]5. Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: [(Sample Abs - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Data Presentation: Cytotoxicity Profile

| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 | 0 ± 2.5 |

| 0.1 | Data to be filled | Data to be filled |

| 1 | Data to be filled | Data to be filled |

| 10 | Data to be filled | Data to be filled |

| 25 | Data to be filled | Data to be filled |

| 50 | Data to be filled | Data to be filled |

| 100 | Data to be filled | Data to be filled |

| IC50 (µM) | Calculated Value | Calculated Value |

Phase 2: Functional Screening

Rationale: Based on the cytotoxicity data, a range of non-toxic concentrations should be selected for functional screening. The structural features of the compound suggest two primary avenues of investigation: anti-inflammatory activity and enzyme inhibition.

Anti-Inflammatory Activity

The arachidonic acid cascade is a central pathway in inflammation, mediated by the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). [9][10]Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. Additionally, nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation. [10]

Figure 2: Key targets for in vitro anti-inflammatory screening.

Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercial kits often provide a colorimetric or fluorescent method to detect the prostaglandin product. [11][12] Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.

-

Compound Addition: In separate wells of a 96-well plate, add the compound at various concentrations, a vehicle control, and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for both). [13]3. Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

-

Detection: After a set incubation time, add the detection reagent (e.g., a probe that reacts with the prostaglandin product) and measure the signal (absorbance or fluorescence) according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Principle: This assay measures the inhibition of the 5-LOX enzyme, which converts arachidonic acid to leukotrienes. The activity can be monitored by detecting the formation of the reaction products. [13] Step-by-Step Methodology:

-

Assay Mixture: In a 96-well plate, combine a buffer (e.g., sodium phosphate buffer, pH 8.0), the test compound at various concentrations, and a 5-LOX enzyme solution (e.g., from soybeans). [13]2. Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

-

Reaction Initiation: Add the substrate, linoleic acid, to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm) over time, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 value.

Principle: This cell-based assay measures the production of nitrite, a stable breakdown product of NO, in the culture medium of macrophages stimulated with lipopolysaccharide (LPS). The Griess reagent is used for colorimetric detection of nitrite. [10] Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Griess Assay: Collect 50 µL of the supernatant and mix it with 50 µL of Griess reagent.

-

Absorbance Measurement: After a 10-minute incubation, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of inhibition of NO production.

Enzyme Inhibition Screening

Rationale: The compound's structure is amenable to interaction with various enzymes. A general, fluorescence-based assay can be used as a primary screen against a panel of relevant enzymes (e.g., kinases, proteases) to identify potential targets. [14][15]

Principle: This protocol describes a general method that can be adapted for various enzymes. It relies on a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage. The rate of fluorescence increase is proportional to enzyme activity. [16][17] Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, enzyme solution, fluorogenic substrate, and the test compound dilutions.

-

Assay Plate Setup: In a 96-well black microplate, add the test compound at various concentrations. Include vehicle controls and a known inhibitor for the specific enzyme being tested.

-

Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read).

-

Data Analysis: Calculate the initial reaction velocity (V0) for each well. Plot the percentage of inhibition (relative to the vehicle control) against the compound concentration to determine the IC50 value.

Data Presentation: Functional Screening Results

Table 2: Anti-Inflammatory Activity Summary

| Assay | Target | IC50 (µM) (Mean ± SD) |

| COX-1 Inhibition | COX-1 | Calculated Value |

| COX-2 Inhibition | COX-2 | Calculated Value |

| 5-LOX Inhibition | 5-LOX | Calculated Value |

| NO Production | iNOS (cellular) | Calculated Value |

Table 3: Enzyme Inhibition Screening (Example)

| Enzyme Target | IC50 (µM) (Mean ± SD) |

| Kinase A | Calculated Value |

| Protease B | Calculated Value |

| Hydrolase C | Calculated Value |

| (add other targets) | Calculated Value |

Phase 3: Mechanistic Investigation

Rationale: If the functional screening in Phase 2 yields promising "hits" (e.g., potent and selective COX-2 inhibition or inhibition of a specific kinase), Phase 3 aims to delve deeper into the mechanism of action (MoA). The specific assays in this phase will be dictated by the results of Phase 2.

Examples of Mechanistic Studies:

-

For Anti-inflammatory Hits:

-

Cytokine Profiling: Use ELISA or multiplex assays to measure the effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.

-

Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins in the inflammatory pathway, such as COX-2, iNOS, and components of the NF-κB signaling pathway.

-

-

For Enzyme Inhibition Hits:

-

Enzyme Kinetics: Perform detailed kinetic studies (e.g., Michaelis-Menten analysis) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Target Engagement Assays: In a cellular context, use techniques like cellular thermal shift assays (CETSA) to confirm that the compound binds to its intended target protein within the cell.

-

Conclusion and Future Directions

This technical guide presents a structured and scientifically rigorous framework for the initial in vitro evaluation of 2-((3-(trifluoromethyl)benzyl)sulfonyl)acetonitrile. By systematically assessing cytotoxicity, screening for anti-inflammatory and enzyme-inhibitory activities, and providing a path for mechanistic investigation, researchers can efficiently characterize the biological potential of this novel compound. The data generated from this proposed workflow will be crucial for making informed decisions regarding its further development as a potential therapeutic agent. Positive outcomes from these in vitro studies would warrant progression to more complex cell models and eventually, in vivo efficacy and safety studies.

References

-

Wei, L., et al. (2015). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

-

Fung, S. Y., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. PubMed Central. Available at: [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

-

American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]

-

Gentile, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Available at: [Link]

-

Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Available at: [Link]

-

University of Hull. (n.d.). Multiplex screening using enzyme inhibition, fluorescence detection and chemometrics. Available at: [Link]

-

Le, T. T., et al. (2024). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. PubMed Central. Available at: [Link]

-

Gentile, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Available at: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. Available at: [Link]

-

Kumar, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using.... Available at: [Link]

-

Wolde, T., & Tadesse, S. (2019). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Kocyigit, A., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Available at: [Link]

-

PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 16. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Preliminary Cytotoxicity Studies of Trifluoromethyl-Containing Sulfones

An In-Depth Technical Guide

Preamble: The Strategic Rationale for Trifluoromethyl Sulfones in Oncology

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter a molecule's therapeutic potential. The trifluoromethyl (CF₃) group is a premier example of such a "bio-active" moiety. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can significantly enhance a compound's pharmacokinetic profile, membrane permeability, and binding affinity to cellular targets.[1][2][3] When this group is coupled with a sulfone (R-S(=O)₂-R') scaffold—a structure known for its chemical stability and ability to act as a rigid linker or participate in hydrogen bonding—the resulting molecule becomes a compelling candidate for drug development, particularly in oncology.[4][5]

Trifluoromethyl-containing compounds have demonstrated potent anticancer activity by targeting key cellular pathways to inhibit tumor proliferation and metastasis.[2][6][7] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for conducting the preliminary cytotoxicity assessment of novel trifluoromethyl-containing sulfones. It moves beyond a simple recitation of protocols to offer a logical, multi-stage workflow, complete with the underlying causality for each experimental choice. Our objective is to build a robust, self-validating data package that not only quantifies if a compound is cytotoxic but begins to unravel how it exerts its effects at a cellular level.

Experimental Workflow for Cytotoxicity Profiling

The following diagram outlines a logical cascade for the preliminary evaluation of a novel trifluoromethyl-containing sulfone. This structured approach ensures that each experiment builds upon the last, moving from broad screening to specific mechanistic insights.

Caption: A logical workflow for the preliminary cytotoxic evaluation of novel compounds.

Section 1: The Primary Screen - Quantifying Cell Viability

The first crucial step is to determine if the synthesized trifluoromethyl-containing sulfone exhibits cytotoxic activity and to quantify its potency. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[8][9]

Principle of the MTT Assay

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria.[9] These enzymes reduce the yellow, water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product.[8][10] The formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[10][11]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Trypsinize and count cells from a healthy, sub-confluent culture.

-

Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[9]

-

-

Compound Treatment:

-

Prepare a serial dilution of the trifluoromethyl-containing sulfone in the appropriate culture medium. It is critical to include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug dose.[12]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (and controls).

-

Incubate for a predetermined time period (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[9][14]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[11][14]

-

-

Data Acquisition:

Data Presentation & Interpretation

The raw absorbance values are converted to percentage viability relative to the vehicle-treated control cells. These data are then plotted against the compound concentration to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value is calculated.

Table 1: Sample IC₅₀ Data for Compound TFMS-01

| Cell Line | Type | IC₅₀ (µM) after 48h |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 8.2 |

| MCF-7 | Breast Adenocarcinoma | 15.6 |

| DU145 | Prostate Carcinoma | 5.7 |

| HaCaT | Normal Human Keratinocyte | > 50 |

Senior Scientist Insight: An IC₅₀ value is the first critical decision point. A potent compound with selectivity for cancer cells over normal cells (like HaCaT in the table above) is a strong candidate for further investigation. The choice of incubation time (24, 48, 72h) is also crucial; it should be long enough to observe an effect but short enough to avoid confounding factors like nutrient depletion in the control wells.

Section 2: Characterizing the Lethality - Apoptosis vs. Necrosis

Once cytotoxicity is confirmed, the next logical question is: how are the cells dying? Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental. The Annexin V and Propidium Iodide (PI) dual-staining assay is the gold standard for this purpose.

Principle of Annexin V / PI Staining